molecular formula C12H7ClN2O2S B1344515 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-34-4

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Cat. No. B1344515
M. Wt: 278.71 g/mol
InChI Key: SIZNLUSBLMONHI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .

Scientific Research Applications

Anticancer Agents

Specific Scientific Field

Medicinal Chemistry Research

Summary of the Application

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . These compounds were evaluated for their antitumor activity .

Methods of Application or Experimental Procedures

The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening .

Results or Outcomes

Compound 3b, the most potent compound examined, displayed broad spectrum antiproliferative activity against all of the tested cell lines . The greatest growth inhibitions were observed against an ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31) and two leukemia cell lines (CCRF-CEM and SR) .

Anticancer Evaluation and Molecular Docking Studies

Summary of the Application

A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .

Methods of Application or Experimental Procedures

The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .

Results or Outcomes

All the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, 3j especially stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells .

Antifungal Agents

Summary of the Application

Imidazothiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their wide range of biological properties, including antifungal properties .

Methods of Application or Experimental Procedures

The antifungal properties of these compounds are typically evaluated using in vitro assays against a variety of fungal strains .

Results or Outcomes

While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, imidazothiazole derivatives in general have shown promising antifungal activity .

Antiviral Agents

Summary of the Application

Imidazothiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their antiviral properties .

Methods of Application or Experimental Procedures

The antiviral properties of these compounds are typically evaluated using in vitro assays against a variety of viral strains .

Results or Outcomes

While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, imidazothiazole derivatives in general have shown promising antiviral activity .

Antihypertensive Agents

Summary of the Application

Thiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their antihypertensive properties .

Methods of Application or Experimental Procedures

The antihypertensive properties of these compounds are typically evaluated using in vitro assays against a variety of hypertensive models .

Results or Outcomes

While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, thiazole derivatives in general have shown promising antihypertensive activity .

Anti-Inflammatory Agents

Summary of the Application

Thiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their anti-inflammatory properties .

Methods of Application or Experimental Procedures

The anti-inflammatory properties of these compounds are typically evaluated using in vitro assays against a variety of inflammatory models .

Results or Outcomes

While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, thiazole derivatives in general have shown promising anti-inflammatory activity .

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the known activity of the related compound “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” on the human constitutive androstane receptor (CAR), it would be interesting to investigate whether “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” has similar activity .

properties

IUPAC Name

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZNLUSBLMONHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649279
Record name 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

CAS RN

912770-34-4
Record name 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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